molecular formula C19H16N4O3 B5685397 ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5685397
M. Wt: 348.4 g/mol
InChI Key: OAMMHDAIBOQRRS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 3-hydroxyphenyl group at position 1, an amino group at position 2, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-2-26-19(25)15-16-18(22-14-9-4-3-8-13(14)21-16)23(17(15)20)11-6-5-7-12(24)10-11/h3-10,24H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMMHDAIBOQRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions For instance, the reaction may start with the formation of the quinoxaline core through the cyclization of o-phenylenediamine with a suitable diketone

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group may yield quinoxaline ketones, while reduction of nitro groups results in quinoxaline amines.

Scientific Research Applications

Ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs for treating diseases such as cancer and infections.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents/R-Groups Molecular Formula Key Findings/Applications Reference ID
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 1-hexyl C19H24N4O2 Lipophilic side chain enhances membrane permeability; potential CNS activity.
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-dichlorophenyl C19H15Cl2N4O2 Electron-withdrawing Cl groups may stabilize π-electron systems; antimicrobial potential.
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(trifluoromethyl)phenyl C20H16F3N4O2 Strong electron-withdrawing CF3 group enhances metabolic stability.
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-aminophenyl; carboxylate → carbonitrile C17H12N6 91% corrosion inhibition efficiency in HCl via chemisorption; anodic-cathodic inhibitor.
Heptyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-ethoxyphenyl; heptyl ester C26H31N4O3 Extended alkyl chain improves hydrophobicity for surface adsorption.
Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,5-dimethylphenyl C21H20N4O2 Steric hindrance from methyl groups may reduce reactivity; screening compound.

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity and Applications: Electron-Donating Groups (e.g., 3-hydroxyphenyl, 4-aminophenyl): Enhance solubility and adsorption via hydrogen bonding. AHPQC’s 4-aminophenyl group facilitates protonation in acidic media, enabling chemisorption on steel surfaces . Electron-Withdrawing Groups (e.g., CF3, Cl): Increase metabolic stability and electronic delocalization. The CF3 group in improves resistance to enzymatic degradation. Alkyl Chains (e.g., hexyl, heptyl): Improve lipophilicity for membrane penetration or hydrophobic interactions .

Functional Group Modifications :

  • Replacing the ethyl ester with a carbonitrile (AHPQC) shifts the mechanism from physical adsorption to chemisorption, as demonstrated by XPS data showing binding energy displacements and protonation-dependent adsorption .

Biological and Industrial Relevance: Quinoxaline derivatives with aromatic substituents (e.g., AHPQC) exhibit corrosion inhibition via π-electron delocalization and heteroatom coordination . Compounds with polar groups (e.g., 3-hydroxyphenyl) are candidates for drug design due to enhanced target binding .

Research Findings and Data Tables

Table 1: Corrosion Inhibition Efficiency of AHPQC in 1M HCl

Inhibitor Concentration (mM) Inhibition Efficiency (%) Adsorption Isotherm Mechanism
0.2 72 Langmuir Mixed anodic-cathodic inhibition
0.6 85 Langmuir Chemisorption dominant
1.2 91 Langmuir Protonation-dependent adsorption

Table 2: Substituent Impact on Molecular Properties

Substituent Electronic Effect Key Property Example Compound
3-Hydroxyphenyl Electron-donating Enhanced H-bonding, solubility Target compound
3,5-Dichlorophenyl Electron-withdrawing Increased stability, antimicrobial
4-Aminophenyl Electron-donating Protonation in acid, chemisorption AHPQC
Heptyl ester N/A Hydrophobicity for surface adhesion

Biological Activity

Ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrroloquinoxaline core, which is known for its potential therapeutic applications. The molecular formula is C15H16N4O3C_{15}H_{16}N_4O_3, and it includes functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₃
Molecular Weight284.31 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the compound's efficacy against melanoma cell lines, it exhibited a significant growth inhibition rate. For instance, it achieved an IC50 value of 0.126 μM against HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)IC50 (μg/mL)
Staphylococcus aureus155.0
Escherichia coli1210.0
Pseudomonas aeruginosa147.5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can lead to apoptosis in cancer cells and disruption of bacterial cell functions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of hydroxyl groups and the specific arrangement of the pyrroloquinoxaline core are critical for enhancing biological activity. Modifications in substituents can significantly alter the compound's potency against various targets.

Key Findings from SAR Studies

  • Hydroxyl Substitution : The presence of hydroxyl groups at specific positions enhances anticancer activity.
  • Aromatic Ring Modifications : Unsubstituted aromatic rings tend to exhibit higher activity compared to those with electron-withdrawing groups.
  • Linker Variations : The nature of the linker between the pyrroloquinoxaline core and substituents influences overall efficacy.

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